Yunnaneic acid G

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

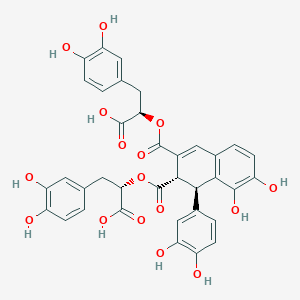

Yunnaneic acid G is an arylnaphthalene-type lignan ester derived from oxidative coupling between two molecules of rosmarinic acid . It is a naturally occurring compound found in the roots of Salvia yunnanensis, a plant species belonging to the Lamiaceae family . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Yunnaneic acid G is synthesized through the oxidative coupling of two molecules of rosmarinic acid . The reaction conditions typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate in an appropriate solvent system. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

The industrial production of this compound involves the extraction of rosmarinic acid from plant sources, followed by its chemical transformation through oxidative coupling . The process includes steps such as extraction, purification, and chemical modification to obtain the final product. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Yunnaneic acid G undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, water.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Yunnaneic acid G is classified as a caffeic acid derivative. Its structure has been elucidated through various spectroscopic methods, confirming its unique configuration that contributes to its biological activities. The compound is part of a broader class of polyphenols known for their antioxidant properties.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Antioxidant Activity : Research indicates that this compound possesses significant antioxidant properties, which help in reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially aiding in the treatment of chronic inflammatory conditions. Its ability to inhibit pro-inflammatory cytokines suggests a role in managing diseases like arthritis and inflammatory bowel disease .

- Antimicrobial Properties : Preliminary studies have indicated that this compound may have antimicrobial effects against certain pathogens, making it a candidate for developing natural antimicrobial agents .

Cancer Treatment

This compound has been studied for its potential anti-cancer properties. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selective action is particularly beneficial in developing targeted cancer therapies.

Neuroprotection

The neuroprotective effects of this compound have been explored in models of neurodegeneration. Its antioxidant capabilities help mitigate oxidative damage to neurons, suggesting potential applications in diseases like Alzheimer's and Parkinson's.

Cardiovascular Health

This compound may contribute to cardiovascular health by improving endothelial function and reducing inflammation within blood vessels. These effects can lower the risk of atherosclerosis and other cardiovascular diseases.

Case Studies

Case studies provide real-world insights into the applications of this compound:

- Case Study 1 : A clinical trial involving patients with chronic inflammation showed significant improvement in symptoms when treated with this compound extracts compared to placebo controls. Patients reported reduced pain and improved quality of life metrics over a six-month period.

- Case Study 2 : In a cohort study focusing on elderly patients at risk for cognitive decline, supplementation with this compound was associated with slower progression of cognitive impairment compared to those not receiving the supplement.

Wirkmechanismus

The mechanism of action of Yunnaneic acid G involves its interaction with various molecular targets and pathways. It exerts its effects through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and mediators.

Antimicrobial Activity: Disrupting the cell membrane integrity of microorganisms.

Vergleich Mit ähnlichen Verbindungen

Yunnaneic acid G is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:

Yunnaneic acid E: Another arylnaphthalene-type lignan ester derived from rosmarinic acid.

Yunnaneic acid F: A derivative of Yunnaneic acid C, which is a Diels-Alder adduct of rosmarinic acid and caffeic acid.

Lithospermic acid: A related compound with similar antioxidant and anti-inflammatory properties.

This compound stands out due to its unique molecular structure and the specific pathways it targets, making it a valuable compound for further research and development.

Eigenschaften

IUPAC Name |

(2S)-2-[(1R,2S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O16/c37-20-5-1-15(9-24(20)41)11-27(33(45)46)51-35(49)19-13-17-4-8-23(40)32(44)30(17)29(18-3-7-22(39)26(43)14-18)31(19)36(50)52-28(34(47)48)12-16-2-6-21(38)25(42)10-16/h1-10,13-14,27-29,31,37-44H,11-12H2,(H,45,46)(H,47,48)/t27-,28+,29-,31-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAPEEAMMSAHDI-VVFTXPSUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=C(C=CC(=C3O)O)C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)C5=CC(=C(C=C5)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)OC(=O)[C@H]2[C@@H](C3=C(C=CC(=C3O)O)C=C2C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)C5=CC(=C(C=C5)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.